(3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one
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Overview
Description
(3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a methylnaphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 6-methylnaphthalene-2-carboxylic acid in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in an organic solvent like ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
(3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups but different substituents on the furan or naphthalene rings.
Naphthalene derivatives: Compounds with similar naphthalene structures but different substituents on the furan or phenyl rings.
Uniqueness
(3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3Z)-3-[(2,4-dichlorophenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O2/c1-13-2-3-15-9-17(5-4-14(15)8-13)21-11-18(22(25)26-21)10-16-6-7-19(23)12-20(16)24/h2-12H,1H3/b18-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEGVNNDXUEELS-ZDLGFXPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=C(C=C(C=C4)Cl)Cl)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=C(C=C(C=C4)Cl)Cl)/C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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